molecular formula C21H25N5O4 B2400992 4-{2-[4-(2H-1,3-benzodioxole-5-carbonyl)piperazin-1-yl]-6-methylpyrimidin-4-yl}morpholine CAS No. 941965-88-4

4-{2-[4-(2H-1,3-benzodioxole-5-carbonyl)piperazin-1-yl]-6-methylpyrimidin-4-yl}morpholine

Cat. No.: B2400992
CAS No.: 941965-88-4
M. Wt: 411.462
InChI Key: DZVWWLYRTNSWHU-UHFFFAOYSA-N
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Description

4-{2-[4-(2H-1,3-benzodioxole-5-carbonyl)piperazin-1-yl]-6-methylpyrimidin-4-yl}morpholine is a complex organic compound that features a benzo[d][1,3]dioxole moiety linked to a piperazine ring, which is further substituted with a morpholinopyrimidine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{2-[4-(2H-1,3-benzodioxole-5-carbonyl)piperazin-1-yl]-6-methylpyrimidin-4-yl}morpholine typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic conditions.

    Reduction: Hydrogen gas, palladium on carbon, ethanol as solvent.

    Substitution: Alkyl halides, acyl chlorides, basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Reduced forms of the benzo[d][1,3]dioxole moiety.

    Substitution: Alkylated or acylated derivatives of the piperazine ring.

Mechanism of Action

The mechanism of action of 4-{2-[4-(2H-1,3-benzodioxole-5-carbonyl)piperazin-1-yl]-6-methylpyrimidin-4-yl}morpholine involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{2-[4-(2H-1,3-benzodioxole-5-carbonyl)piperazin-1-yl]-6-methylpyrimidin-4-yl}morpholine is unique due to its combination of the benzo[d][1,3]dioxole, piperazine, and morpholinopyrimidine moieties. This unique structure allows it to interact with multiple molecular targets, making it a versatile compound in medicinal chemistry and pharmacology .

Properties

IUPAC Name

1,3-benzodioxol-5-yl-[4-(4-methyl-6-morpholin-4-ylpyrimidin-2-yl)piperazin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5O4/c1-15-12-19(24-8-10-28-11-9-24)23-21(22-15)26-6-4-25(5-7-26)20(27)16-2-3-17-18(13-16)30-14-29-17/h2-3,12-13H,4-11,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZVWWLYRTNSWHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)C(=O)C3=CC4=C(C=C3)OCO4)N5CCOCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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